5-Methyl-2-phenoxyaniline hydrochloride

Overview

Description

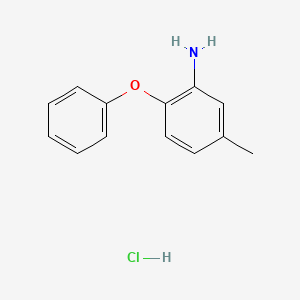

5-Methyl-2-phenoxyaniline hydrochloride is an organic compound with the molecular formula C₁₃H₁₄ClNO. It is a derivative of aniline, characterized by the presence of a phenoxy group and a methyl group attached to the aromatic ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenoxyaniline hydrochloride typically involves the following steps:

Nitration of Phenol: Phenol is nitrated to form 2-nitrophenol.

Reduction: The nitro group of 2-nitrophenol is reduced to form 2-aminophenol.

Etherification: 2-Aminophenol undergoes etherification with methyl iodide to form 5-methyl-2-phenoxyaniline.

Hydrochloride Formation: The final step involves the reaction of 5-methyl-2-phenoxyaniline with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into various amine derivatives using reagents such as lithium aluminum hydride.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as halogenation or nitration

Biological Activity

5-Methyl-2-phenoxyaniline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C13H13ClN2O. The structure features a phenoxy group attached to an aniline derivative, which is essential for its biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities attributed to its structural components. The phenoxy group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Neuroprotective Effects

Studies have explored the neuroprotective properties of phenoxyaniline derivatives. These compounds are believed to provide protection against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases such as Alzheimer's.

Case Studies

- Antimicrobial Activity : A study tested various derivatives of phenoxyaniline, including this compound, against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones, indicating strong antibacterial properties .

- Neuroprotection : In vitro studies using SK-N-SH neuroblastoma cells demonstrated that this compound could reduce cell death induced by amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. The IC50 values for cell viability were promising, suggesting potential therapeutic applications in neuroprotection .

- Antioxidant Activity : The compound was also assessed for its antioxidant capacity using DPPH radical scavenging assays. Results indicated that it effectively neutralized free radicals, contributing to its neuroprotective effects .

Data Tables

Properties

IUPAC Name |

5-methyl-2-phenoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJFCHRBYIPQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.